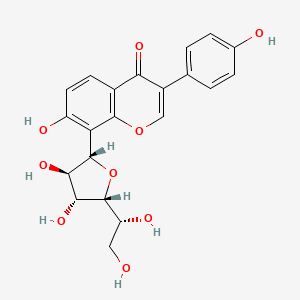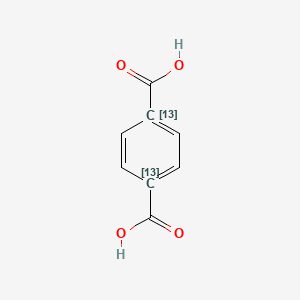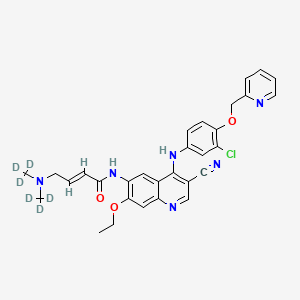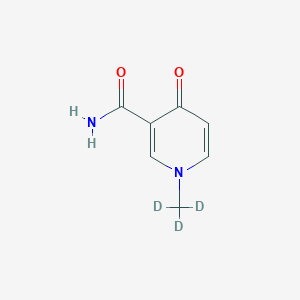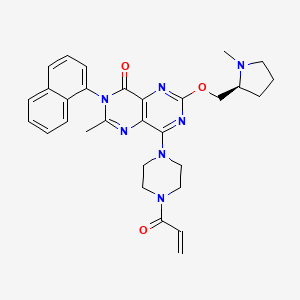
KRAS G12C inhibitor 33
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KRAS G12C inhibitor 33 is a small molecule designed to target the KRAS G12C mutation, a common oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic ductal adenocarcinoma. This mutation involves the substitution of glycine with cysteine at position 12 of the KRAS protein, leading to uncontrolled cell proliferation and tumor growth .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 33 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired pharmacophores. Common reagents used in these reactions include organometallic reagents, protecting groups, and coupling agents .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This process often requires optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards .
化学反応の分析
Types of Reactions
KRAS G12C inhibitor 33 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen or addition of hydrogen to form reduced products.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with specific functional groups that enhance its binding affinity and selectivity for the KRAS G12C mutant protein .
科学的研究の応用
KRAS G12C inhibitor 33 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the reactivity and binding properties of KRAS G12C inhibitors.
Biology: Employed in cell-based assays to investigate the biological effects of KRAS inhibition on cancer cell proliferation and survival.
Medicine: Undergoing clinical trials to evaluate its efficacy and safety in treating cancers with KRAS G12C mutations.
Industry: Utilized in the development of diagnostic assays and therapeutic strategies targeting KRAS-driven cancers
作用機序
KRAS G12C inhibitor 33 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein. This binding locks the protein in an inactive GDP-bound state, preventing its activation and downstream signaling. The inhibition of KRAS signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leads to reduced cell proliferation and tumor growth .
類似化合物との比較
KRAS G12C inhibitor 33 is unique in its high selectivity and potency for the KRAS G12C mutation. Similar compounds include:
Sotorasib (AMG 510): The first FDA-approved KRAS G12C inhibitor for NSCLC.
Adagrasib (MRTX849): Another potent KRAS G12C inhibitor under clinical investigation.
ARS-853: An early KRAS G12C inhibitor used in preclinical studies
These compounds share a similar mechanism of action but differ in their pharmacokinetic properties, binding affinities, and clinical efficacy .
特性
分子式 |
C30H33N7O3 |
|---|---|
分子量 |
539.6 g/mol |
IUPAC名 |
2-methyl-6-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-3-naphthalen-1-yl-8-(4-prop-2-enoylpiperazin-1-yl)pyrimido[5,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C30H33N7O3/c1-4-25(38)35-15-17-36(18-16-35)28-26-27(32-30(33-28)40-19-22-11-8-14-34(22)3)29(39)37(20(2)31-26)24-13-7-10-21-9-5-6-12-23(21)24/h4-7,9-10,12-13,22H,1,8,11,14-19H2,2-3H3/t22-/m0/s1 |
InChIキー |
BZZYACFDPKVXKG-QFIPXVFZSA-N |
異性体SMILES |
CC1=NC2=C(C(=O)N1C3=CC=CC4=CC=CC=C43)N=C(N=C2N5CCN(CC5)C(=O)C=C)OC[C@@H]6CCCN6C |
正規SMILES |
CC1=NC2=C(C(=O)N1C3=CC=CC4=CC=CC=C43)N=C(N=C2N5CCN(CC5)C(=O)C=C)OCC6CCCN6C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl N-[4-[(4-fluorophenyl)methyl-prop-2-ynyl-amino]-2,6-dimethyl-phenyl]carbamate](/img/structure/B12412915.png)

![1-(3,5-Dimethoxyphenyl)-3-[4-(3-methoxyphenoxy)-2-(4-morpholin-4-ylanilino)pyrimidin-5-yl]urea](/img/structure/B12412924.png)
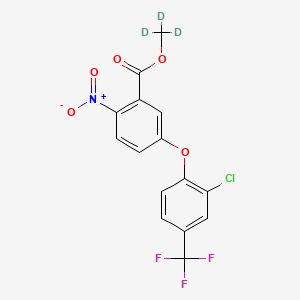
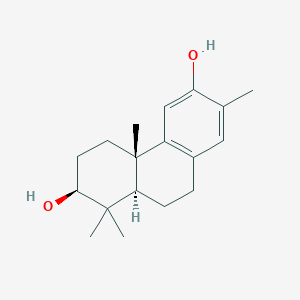
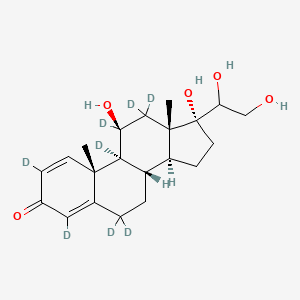
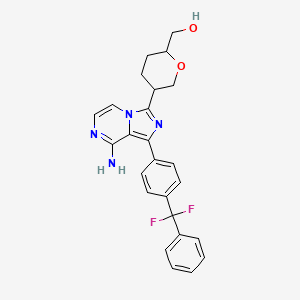
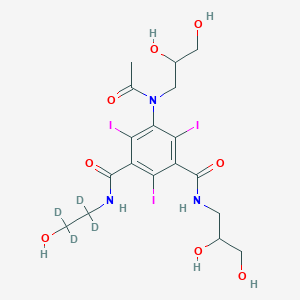
![4-[(E)-1-phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B12412968.png)
